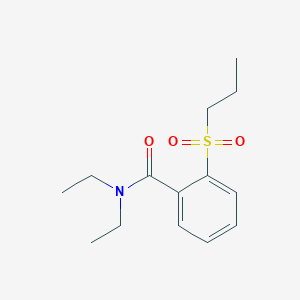
N,N-diethyl-2-(propylsulfonyl)benzamide
Overview
Description
N,N-diethyl-2-(propylsulfonyl)benzamide, also known as DPBA, is a chemical compound that has gained significant attention in the field of scientific research. DPBA is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects. It has been used extensively in the study of ion channels, particularly in the field of voltage-gated sodium channels.
Scientific Research Applications
N,N-diethyl-2-(propylsulfonyl)benzamide has been extensively used in the study of voltage-gated sodium channels. These channels are responsible for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells. N,N-diethyl-2-(propylsulfonyl)benzamide has been found to selectively inhibit the activity of these channels, making it a useful tool for studying their function. Additionally, N,N-diethyl-2-(propylsulfonyl)benzamide has been used in the study of other ion channels such as calcium channels and potassium channels.
Mechanism of Action
N,N-diethyl-2-(propylsulfonyl)benzamide selectively binds to the voltage-sensor domain of voltage-gated sodium channels, inhibiting their activity. This binding occurs through electrostatic interactions between the positively charged guanidine group of N,N-diethyl-2-(propylsulfonyl)benzamide and the negatively charged residues in the voltage-sensor domain. This results in a shift in the voltage dependence of channel activation, making it more difficult for the channel to open in response to depolarization.
Biochemical and Physiological Effects:
N,N-diethyl-2-(propylsulfonyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, N,N-diethyl-2-(propylsulfonyl)benzamide has been found to inhibit the activity of calcium channels and potassium channels. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as multiple sclerosis and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-diethyl-2-(propylsulfonyl)benzamide in lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to specifically study the function of these channels without affecting other ion channels. Additionally, N,N-diethyl-2-(propylsulfonyl)benzamide is relatively easy to synthesize and purify, making it readily available for use in experiments. One limitation of N,N-diethyl-2-(propylsulfonyl)benzamide is its potential toxicity, which can limit its use in certain experiments. Additionally, its selectivity for voltage-gated sodium channels can also be a limitation, as it may not be useful for studying other ion channels.
Future Directions
There are several future directions for the study of N,N-diethyl-2-(propylsulfonyl)benzamide. One area of interest is the development of N,N-diethyl-2-(propylsulfonyl)benzamide analogs with improved selectivity and potency. Additionally, N,N-diethyl-2-(propylsulfonyl)benzamide could be used as a starting point for the development of new therapeutic agents for diseases such as multiple sclerosis and rheumatoid arthritis. Finally, the use of N,N-diethyl-2-(propylsulfonyl)benzamide in the study of ion channels could provide insights into the mechanisms underlying a wide range of physiological processes, including neuronal signaling, muscle contraction, and hormone secretion.
properties
IUPAC Name |
N,N-diethyl-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-11-19(17,18)13-10-8-7-9-12(13)14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNWNOFLFCVVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4446444.png)
![5-oxo-N-(3-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446457.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446477.png)

![2-{2-[(2-chloro-6-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4446499.png)
![8H-chromeno[2,3-b]quinoline-10,12(7H,9H)-dione](/img/structure/B4446504.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4446517.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethyl-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4446527.png)
![2-(dimethylamino)-N-[3-(4-methoxyphenoxy)propyl]-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B4446530.png)
![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)
![1-cyclopropyl-5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B4446542.png)